4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.30 g/mol (calculated from ). The compound features a benzaldehyde core substituted with a methoxy group at the 4-position and a (3-methyl-4-nitrophenoxy)methyl group at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its reactivity and physicochemical properties.
Its primary application lies in serving as a precursor for Schiff base ligands in coordination chemistry, as seen in structurally related nitro- and methoxy-substituted benzaldehydes ().
Properties
IUPAC Name |
4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-7-14(4-5-15(11)17(19)20)22-10-13-8-12(9-18)3-6-16(13)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMHLVFWHXKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-4-Nitrophenol
The preparation begins with the nitration of m-cresol (3-methylphenol). Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the para position relative to the methyl group, yielding 3-methyl-4-nitrophenol. The nitration’s regioselectivity arises from the methyl group’s electron-donating effect, which directs electrophilic attack to the ortho and para positions. However, steric hindrance at the ortho site favors para substitution.
Reaction Conditions
Chloromethylation of 3-Methyl-4-Nitrophenol
The phenol is converted to its chloromethyl ether derivative via reaction with chloromethyl methyl ether (MOMCl) in the presence of potassium carbonate (K₂CO₃). This step introduces a reactive chloromethyl group, enabling subsequent nucleophilic substitution.
$$
\text{3-Methyl-4-nitrophenol + MOMCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methyl-4-nitrophenoxymethyl chloride}
$$
Optimized Parameters
Alkylation of Isovanillin
Isovanillin (4-methoxy-3-hydroxybenzaldehyde) undergoes alkylation with 3-methyl-4-nitrophenoxymethyl chloride under basic conditions. Deprotonation of the phenolic hydroxyl group by K₂CO₃ facilitates nucleophilic attack on the chloromethyl carbon, forming the desired ether linkage.
$$
\text{Isovanillin + 3-Methyl-4-nitrophenoxymethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$
Key Conditions
- Solvent : Anhydrous acetone
- Temperature : Reflux (56°C)
- Reaction Time : 12 hours
- Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
- Yield : 76%
One-Pot Catalytic Alkylation
Mechanistic Overview
Inspired by triflate-catalyzed methodologies, this approach condenses the chloromethylation and alkylation steps into a single pot. Methyl triflate (MeOTf) acts as both a Lewis acid catalyst and methylating agent, enhancing the electrophilicity of the chloromethyl intermediate.
Reaction Protocol
A mixture of isovanillin (0.5 mmol), 3-methyl-4-nitrophenol (0.6 mmol), and MeOTf (20 mol%) in nitromethane (0.3 M) is stirred at 60°C for 12 hours. The nitro group’s electron-withdrawing nature accelerates the electrophilic substitution, while nitromethane stabilizes charged intermediates.
Performance Metrics
Advantages and Limitations
This method reduces purification steps but requires precise stoichiometry to avoid overalkylation. Competing side reactions, such as aldehyde oxidation, necessitate inert atmospheres in scaled-up protocols.
Alternative Synthetic Approaches
Reductive Amination Pathways
Though unexplored in literature, reductive amination between 4-methoxy-3-aminomethylbenzaldehyde and 3-methyl-4-nitrophenol could proceed under hydrogenation conditions. Challenges include nitro group reduction and amine stability.
Comparative Analysis of Methods
| Parameter | Williamson Synthesis | One-Pot Alkylation | Palladium Catalysis |
|---|---|---|---|
| Yield | 76% | 72% | N/A (Theoretical) |
| Reaction Time | 18 hours (total) | 12 hours | >24 hours (estimated) |
| Purification Steps | 2 (column chromatography) | 1 (column chromatography) | 2–3 |
| Cost | Moderate | Low | High |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products
Oxidation: 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(3-methyl-4-aminophenoxy)methyl]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electronic Effects : The nitro group enhances electrophilicity at the aldehyde, while the methoxy group donates electrons, creating a polarized structure. This contrasts with 4-Methyl-3-nitrobenzaldehyde, where the absence of methoxy simplifies electronic interactions .
- Positional Isomerism : Swapping methoxy and nitrobenzyloxy positions (e.g., 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde) alters hydrogen bonding and molecular symmetry, impacting melting points and solubility .
Physicochemical Properties
Table 2: Physicochemical Data for Select Compounds
Notes:
Biological Activity
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a nitrophenoxy group, and an aldehyde functional group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C17H17N2O4
- Molecular Weight : 313.33 g/mol
- Structural Features : The compound features a benzaldehyde moiety known for its aromatic properties, which enhances its reactivity in various biological systems .
Anti-Cancer Properties
Recent studies highlight the anti-cancer potential of this compound. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation.
- Mechanism : The compound is believed to modulate signal transduction pathways, affecting cellular responses that can lead to apoptosis in cancer cells. For instance, flow cytometry studies have shown that it can accelerate apoptosis in MCF cell lines .
- In Vivo Studies : In animal models, administration of this compound resulted in suppressed tumor growth, indicating its potential as an effective anti-cancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes involved in metabolic processes:
- Target Enzymes : It has been shown to bind to specific enzymes, potentially altering their activity and leading to significant effects on cellular signaling pathways. This interaction makes it a candidate for further exploration in drug development .
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Morais et al. (2023) | Demonstrated anti-cancer activity with IC50 values indicating significant cytotoxicity against various cancer cell lines. | Flow cytometry and in vivo tumor suppression assays. |
| Elancheran et al. (2013) | Investigated the inhibitory effects on androgen receptor functions with notable IC50 values against prostate cancer cell lines. | In vitro assays on PC-3 and LNCaP cell lines. |
Applications in Medicinal Chemistry
The unique structure of this compound makes it valuable for various applications:
- Medicinal Chemistry : Explored as a potential anti-cancer agent.
- Industrial Chemistry : Serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
- Biological Research : Valuable for enzyme inhibition studies and receptor binding analyses .
Q & A
Basic: What are the common synthetic routes for 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A general approach involves:
Core Benzaldehyde Functionalization : Reacting 3-methyl-4-nitrophenol with a chloromethyl-substituted benzaldehyde precursor under alkaline conditions to form the phenoxymethyl linkage.
Methoxy Group Introduction : Methoxylation using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
Purification : Column chromatography or recrystallization to isolate the product.
Key considerations include controlling reaction temperature (60–80°C) and solvent selection (e.g., DMF or ethanol) to optimize yield .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves multi-spectral analysis:
Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting from residual protons .
- Dynamic Processes : Variable-temperature NMR to identify conformational exchange (e.g., hindered rotation in the phenoxymethyl group).
- Impurity Analysis : Compare with literature spectra (e.g., NIST Chemistry WebBook) and validate via 2D NMR (COSY, HSQC) .
Documentation of solvent, temperature, and instrument calibration (e.g., Bruker Avance 500 MHz) is critical for reproducibility .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Yield optimization requires:
Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance substitution efficiency .
Reaction Monitoring : TLC (silica/alumina plates, dichloromethane mobile phase) to track intermediate formation .
Temperature Control : Reflux in ethanol (78°C) for condensation steps; lower temperatures (40–50°C) for sensitive nitro-group retention .
Workup Adjustments : Vacuum filtration and solvent evaporation under reduced pressure to minimize product loss .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Nitro Group Hazards : Avoid friction/heat (risk of explosion); store in cool, dry conditions .
- PPE : Nitrile gloves, lab coat, and eye protection. Use fume hoods to prevent inhalation of aldehyde vapors .
- First Aid : For skin contact, wash with soap/water; consult a physician if ingested .
Advanced: How does the nitro group influence the compound’s biological activity in pharmacological studies?
Methodological Answer:
The nitro group (–NO₂) acts as:
Electron-Withdrawing Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) .
Redox Activity : Potential prodrug activation via nitroreductases in hypoxic environments (e.g., cancer cells) .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. nitro substitutions) in enzyme inhibition assays (e.g., acetylcholinesterase) to quantify contributions to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
